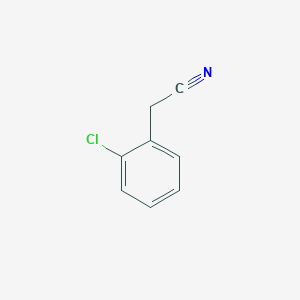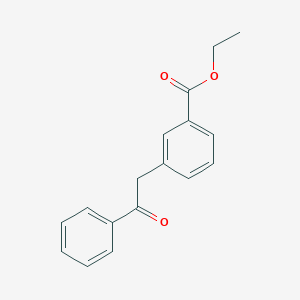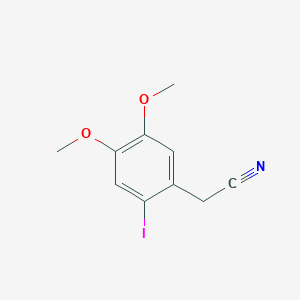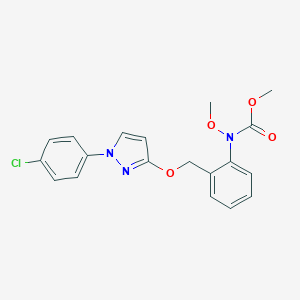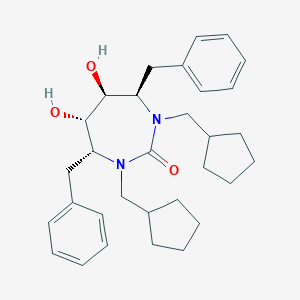
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Ro 20-1724 or rolipram and belongs to the class of phosphodiesterase type 4 (PDE4) inhibitors.
作用機序
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- exerts its pharmacological effects by inhibiting the activity of the PDE4 enzyme. PDE4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is an important second messenger molecule in many physiological processes. By inhibiting the activity of PDE4, 2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- increases the levels of cAMP, which in turn leads to the activation of various signaling pathways and the modulation of various cellular functions.
生化学的および生理学的効果
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has immunomodulatory effects by modulating the activity of immune cells such as T cells and macrophages. Additionally, it has been found to have neuroprotective effects by promoting the survival of neurons and preventing neuroinflammation.
実験室実験の利点と制限
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its pharmacological effects have been well-established. It is also commercially available, making it easily accessible for researchers. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, it has been found to have some cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for the study of 2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-. One area of research is the development of more potent and selective PDE4 inhibitors based on the structure of rolipram. Another area of research is the investigation of the potential applications of rolipram in the treatment of other diseases, such as cancer and autoimmune disorders. Additionally, there is a need for further research on the pharmacokinetics and toxicity of rolipram to better understand its potential clinical applications.
合成法
The synthesis of 2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex process that involves several steps. The most commonly used method for the synthesis of rolipram is the reaction of 4-(3-cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidinone with 4-(bromomethyl)-2-methoxyphenol in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain the final product.
科学的研究の応用
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects. It has also been studied for its potential applications in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), Alzheimer's disease, and depression.
特性
CAS番号 |
153183-25-6 |
|---|---|
製品名 |
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
分子式 |
C31H42N2O3 |
分子量 |
490.7 g/mol |
IUPAC名 |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis(cyclopentylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C31H42N2O3/c34-29-27(19-23-11-3-1-4-12-23)32(21-25-15-7-8-16-25)31(36)33(22-26-17-9-10-18-26)28(30(29)35)20-24-13-5-2-6-14-24/h1-6,11-14,25-30,34-35H,7-10,15-22H2/t27-,28-,29+,30+/m1/s1 |
InChIキー |
QZTNLTALZBMNPA-XAZDILKDSA-N |
異性体SMILES |
C1CCC(C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3CCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
SMILES |
C1CCC(C1)CN2C(C(C(C(N(C2=O)CC3CCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
正規SMILES |
C1CCC(C1)CN2C(C(C(C(N(C2=O)CC3CCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
その他のCAS番号 |
153183-25-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



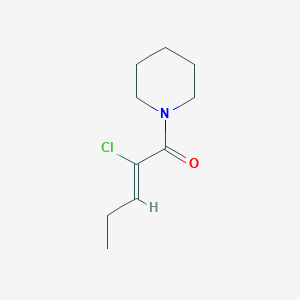
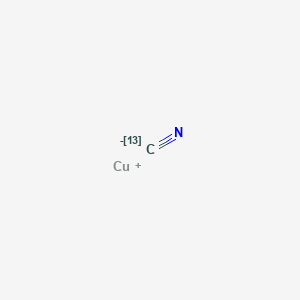
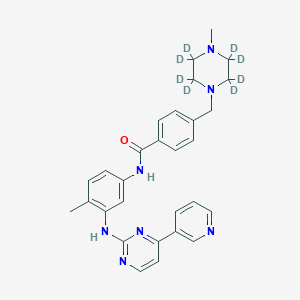
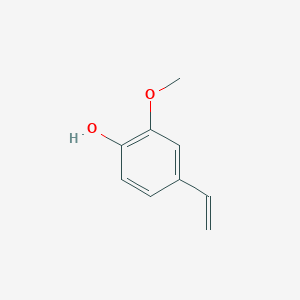
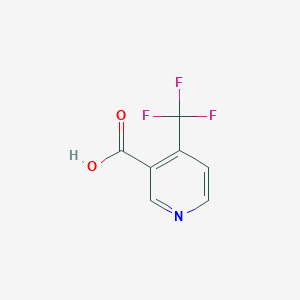
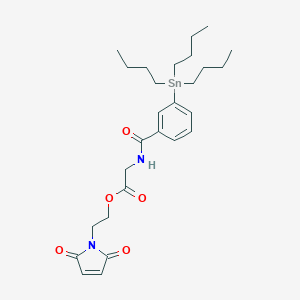
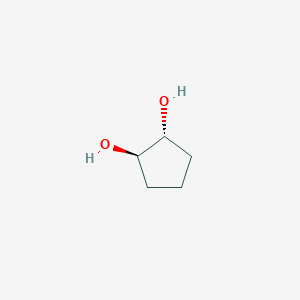
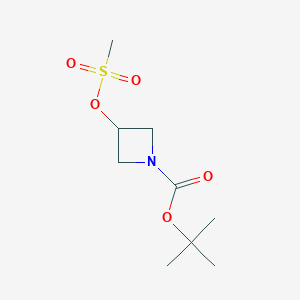
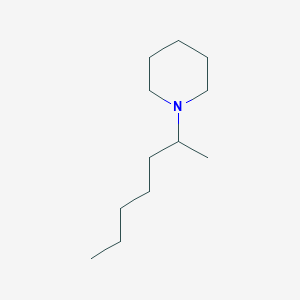
![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)
